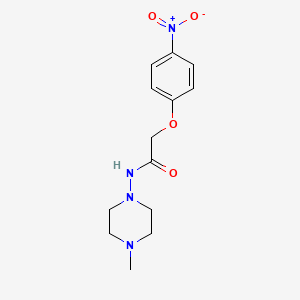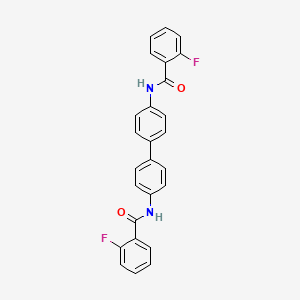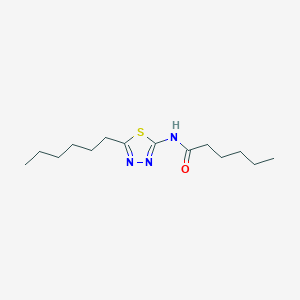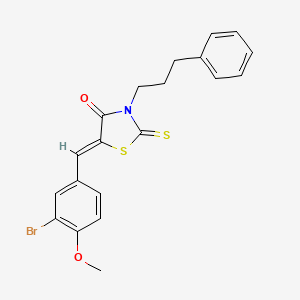![molecular formula C14H20FN3O3S2 B4624665 4-[(4-fluorophenyl)sulfonyl]-N-(2-methoxyethyl)-1-piperazinecarbothioamide](/img/structure/B4624665.png)
4-[(4-fluorophenyl)sulfonyl]-N-(2-methoxyethyl)-1-piperazinecarbothioamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves multi-step chemical reactions, starting from basic piperazine scaffolds and incorporating various functional groups to achieve the desired compound. For instance, the synthesis of related piperazine derivatives has been achieved through intermediate processes and crystallization from methanol solutions, highlighting the complex nature of synthesizing these compounds (Malík et al., 2017).
Molecular Structure Analysis
Molecular structure analysis, including crystallography and spectroscopy, plays a vital role in understanding the conformation and geometry of sulfonamide derivatives. X-ray crystallography, for example, has been used to determine the structure of related compounds, revealing their crystalline forms and molecular interactions (Berredjem et al., 2010).
Chemical Reactions and Properties
Sulfonamide derivatives can undergo various chemical reactions, including nucleophilic substitutions and complexation with metal ions, which can modify their physical and chemical properties. The reactivity of these compounds towards different reagents and conditions can significantly influence their biological activities and applications (Macalik et al., 2021).
Applications De Recherche Scientifique
Carbonic Anhydrase Inhibitory Activity
Compounds featuring sulfonyl and piperazine groups have been highlighted for their carbonic anhydrase inhibitory properties. Such inhibitors are significant for their therapeutic potential in managing conditions like glaucoma, epilepsy, obesity, and hypertension through the modulation of enzyme activity in various tissues, including the kidneys and blood vessels. The pharmacological interest in sulfonyl derivatives as carbonic anhydrase inhibitors (CAIs) suggests that our compound could be explored for similar applications, given its structural similarity to known CAIs (Carta & Supuran, 2013).
Therapeutic Potential in Psychiatry and Neurology
Arylcycloalkylamines, including phenylpiperidines and piperazines with arylalkyl substituents, have been associated with significant potency and selectivity at D2-like receptors. This pharmacophoric feature is central to the development of antipsychotic agents, suggesting the compound could have potential applications in the design of new psychiatric or neurological drugs by exploring its binding affinity and activity at D2-like receptors (Sikazwe et al., 2009).
Role in Anticancer Research
The piperazine ring, a core structure in the compound of interest, is integral to many drugs with varied therapeutic uses including anticancer applications. Given the versatility of the piperazine scaffold in drug design, slight modifications can lead to significant differences in medicinal potential, including anticancer properties. This adaptability underscores the importance of piperazine derivatives in ongoing cancer research and drug discovery efforts, potentially including our compound for its novel structural attributes (Rathi et al., 2016).
Environmental and Polymer Research
The fluorinated segment of the compound draws attention to its potential relevance in environmental science, particularly concerning the study of fluorinated organic compounds in the environment. Fluorinated chemicals, such as perfluorinated carboxylic acids (PFCAs) and sulfonates (PFSAs), are of significant environmental concern due to their persistence and bioaccumulation potential. Research into fluorinated alternatives and their environmental fate, including degradation pathways and potential for bioaccumulation, could be relevant areas of application for this compound, especially in understanding the impact of fluorinated substances on human health and ecosystems (Wang et al., 2013).
Propriétés
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N-(2-methoxyethyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O3S2/c1-21-11-6-16-14(22)17-7-9-18(10-8-17)23(19,20)13-4-2-12(15)3-5-13/h2-5H,6-11H2,1H3,(H,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHQHXADGRMKLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-fluorophenyl)sulfonyl]-N-(2-methoxyethyl)piperazine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-iodo-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B4624583.png)
![3-allyl-2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4624587.png)



![N-(5-chloro-2-methoxyphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea](/img/structure/B4624625.png)
![4-({4-[3-oxo-3-(1-piperidinyl)propyl]phenyl}sulfonyl)morpholine](/img/structure/B4624632.png)
![N-1,3-benzodioxol-5-yl-2-{5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4624643.png)
![2-(3-nitrophenyl)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B4624651.png)


![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B4624686.png)
![2-({5-[(1,3-benzothiazol-2-ylthio)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-furylmethyl)acetamide](/img/structure/B4624693.png)
